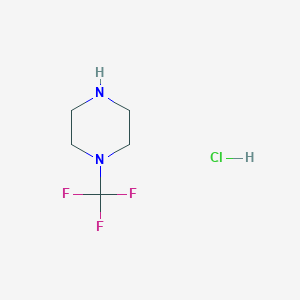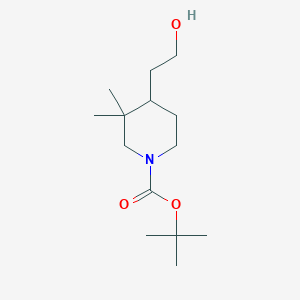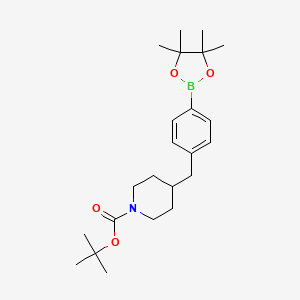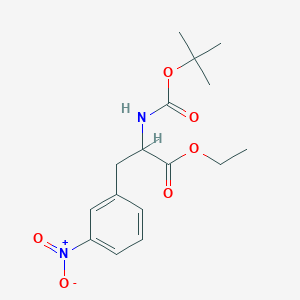
Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate
描述
The compound is a derivative of phenylalanine, which is an essential amino acid. The “N-(tert-butoxycarbonyl)” part suggests that the amino group of phenylalanine is protected by a tert-butoxycarbonyl (Boc) group . The “3-nitro” indicates a nitro group (-NO2) attached to the phenyl ring . The “ethyl ester” at the end suggests that the carboxylic acid group of phenylalanine has been converted into an ethyl ester .
Chemical Reactions Analysis
Boc-protected compounds are typically deprotected using strong acids like trifluoroacetic acid . The nitro group can be reduced to an amino group using various reducing agents .
科学研究应用
Application 1: Deprotection of the N-tert-butoxycarbonyl (N-Boc) group
- Summary of the Application: The N-Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . This research focuses on a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds .
- Methods of Application: The reactions take place under room temperature conditions for 1–4 h with yields up to 90% . This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
- Results or Outcomes: This method provides a mild and efficient strategy for the deprotection of the N-Boc group, with good-to-excellent yields of deprotected tert-butyl carbamates .
Application 2: Deprotection of Boc Amino Acids and Peptides at High Temperatures
- Summary of the Application: The tert-butoxycarbonyl (Boc) group is widely used as an amine protecting group . This research describes a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid .
- Methods of Application: The ionic liquid had low viscosity, high thermal stability and demonstrated a catalytic effect .
- Results or Outcomes: This method provides a rapid and effective strategy for the deprotection of Boc amino acids and peptides at high temperatures .
Application 3: Building Block for Peptide Ubiquitination
- Summary of the Application: N-Boc-N-(2-(tritylthio)ethoxy)glycine has been developed as a building block for peptide ubiquitination . This is fully compatible with solid-phase Fmoc chemistry and common peptide modifications including phosphorylation, methylation, acetylation, biotinylation, and fluorescence labeling .
- Methods of Application: The optimal conditions for peptide cleavage and auxiliary removal were obtained . The utility of this building block in peptide ubiquitination was demonstrated by the synthesis of seven ubiquitinated histone and Tau peptides bearing various modifications .
- Results or Outcomes: The synthetic strategy using this building block provides a practical approach for the preparation of ubiquitinated peptides with diverse modifications .
Application 4: Synthesis of Phosphatidyl Ethanolamines and Ornithine
- Summary of the Application: Amine protected, difunctional reagent employed in the synthesis of phosphatidyl ethanolamines and ornithine .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application 5: Building Block for Peptide Ubiquitination
- Summary of the Application: N-Boc-N-(2-(tritylthio)ethoxy)glycine has been developed as a building block for peptide ubiquitination . This is fully compatible with solid-phase Fmoc chemistry and common peptide modifications including phosphorylation, methylation, acetylation, biotinylation, and fluorescence labeling .
- Methods of Application: The optimal conditions for peptide cleavage and auxiliary removal were obtained . The utility of this building block in peptide ubiquitination was demonstrated by the synthesis of seven ubiquitinated histone and Tau peptides bearing various modifications .
- Results or Outcomes: The synthetic strategy using this building block provides a practical approach for the preparation of ubiquitinated peptides with diverse modifications .
Application 6: Synthesis of Phosphatidyl Ethanolamines and Ornithine
- Summary of the Application: Amine protected, difunctional reagent employed in the synthesis of phosphatidyl ethanolamines and ornithine .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
未来方向
The use of Boc-protected amino acids in peptide synthesis is a well-established field with ongoing research . Future directions could include the development of more efficient synthesis and deprotection methods, as well as the exploration of new applications in medicinal chemistry and material science .
属性
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-5-23-14(19)13(17-15(20)24-16(2,3)4)10-11-7-6-8-12(9-11)18(21)22/h6-9,13H,5,10H2,1-4H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVELRGGHRVALPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



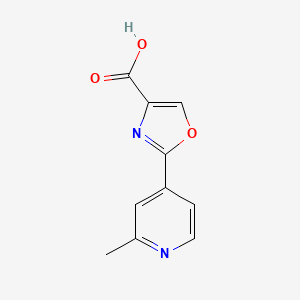
![(7-Chloro-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1404064.png)
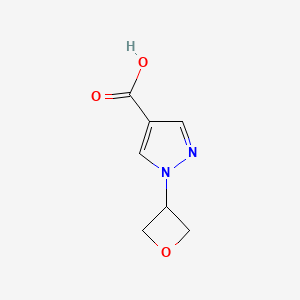
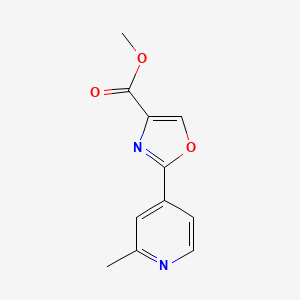
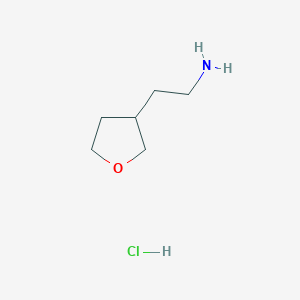
![1-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1404069.png)
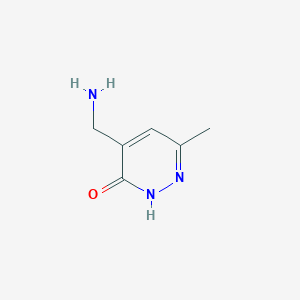
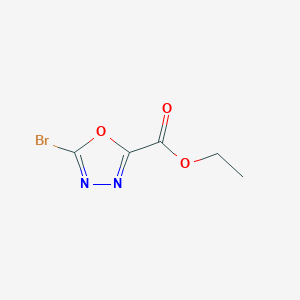
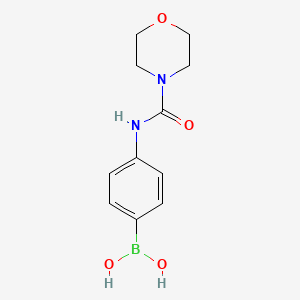
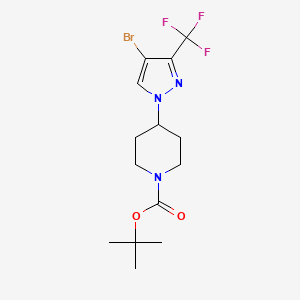
![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B1404078.png)
